

Reactivity and electronic properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Bromo-4-iodo-2,5-dimethoxybenzene

Cat. No.: B2969073

[Get Quote](#)

An In-depth Technical Guide: Reactivity and Electronic Properties of **1-Bromo-4-iodo-2,5-dimethoxybenzene**

Abstract

1-Bromo-4-iodo-2,5-dimethoxybenzene is a highly functionalized aromatic compound that serves as a versatile and strategic building block in modern organic synthesis. Its unique substitution pattern, featuring two distinct halogen atoms (bromine and iodine) and two electron-donating methoxy groups, imparts a rich and tunable chemical reactivity. This guide provides an in-depth analysis of the electronic properties governing this reactivity, with a focus on chemoselective transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, mechanistic insights, and strategic applications are presented for researchers, chemists, and professionals in the field of drug development and materials science.

Introduction and Molecular Overview

1-Bromo-4-iodo-2,5-dimethoxybenzene (CAS 174518-82-2) is a polysubstituted benzene derivative whose value lies in the orthogonal reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.^[1] The presence of two powerful electron-donating methoxy groups significantly influences the electronic landscape of the aromatic ring, activating it towards certain transformations and directing the regioselectivity of others. This combination allows for sequential and site-selective functionalization, enabling the construction of complex molecular

architectures from a single, readily accessible precursor.[\[2\]](#) This guide will elucidate the principles behind its selective reactivity and provide practical methodologies for its application.

Physicochemical Properties

A summary of the key physical and chemical properties of the title compound is provided below.

Property	Value	Reference
IUPAC Name	1-bromo-4-iodo-2,5-dimethoxybenzene	[3]
CAS Number	174518-82-2	[4]
Molecular Formula	C ₈ H ₈ BrIO ₂	[4] [5]
Molecular Weight	342.96 g/mol	[3] [4]
Appearance	Solid (typical)	-
Topological Polar Surface Area	18.5 Å ²	[4]
Hydrogen Bond Acceptor Count	2	[4]

Electronic Properties: The Foundation of Reactivity

The reactivity of **1-bromo-4-iodo-2,5-dimethoxybenzene** is a direct consequence of the interplay between the electronic effects of its four substituents.

- **Methoxy Groups (-OCH₃):** The two methoxy groups at positions 2 and 5 are strong activating groups. They exert a powerful positive mesomeric effect (+M), donating electron density into the benzene ring through resonance. This increases the nucleophilicity of the aromatic core.
- **Halogen Atoms (-Br, -I):** Bromine and iodine are deactivating groups overall due to their strong negative inductive effect (-I), which withdraws electron density from the ring through the sigma bond. However, their lone pairs can participate in resonance, exerting a weak +M effect.

The dominant electronic feature is the electron donation from the methoxy groups, making the ring electron-rich. This has profound implications for the reactivity of the C-X (carbon-halogen) bonds.

Diagram of Electronic Effects

Caption: Dominant electronic effects influencing the aromatic core.

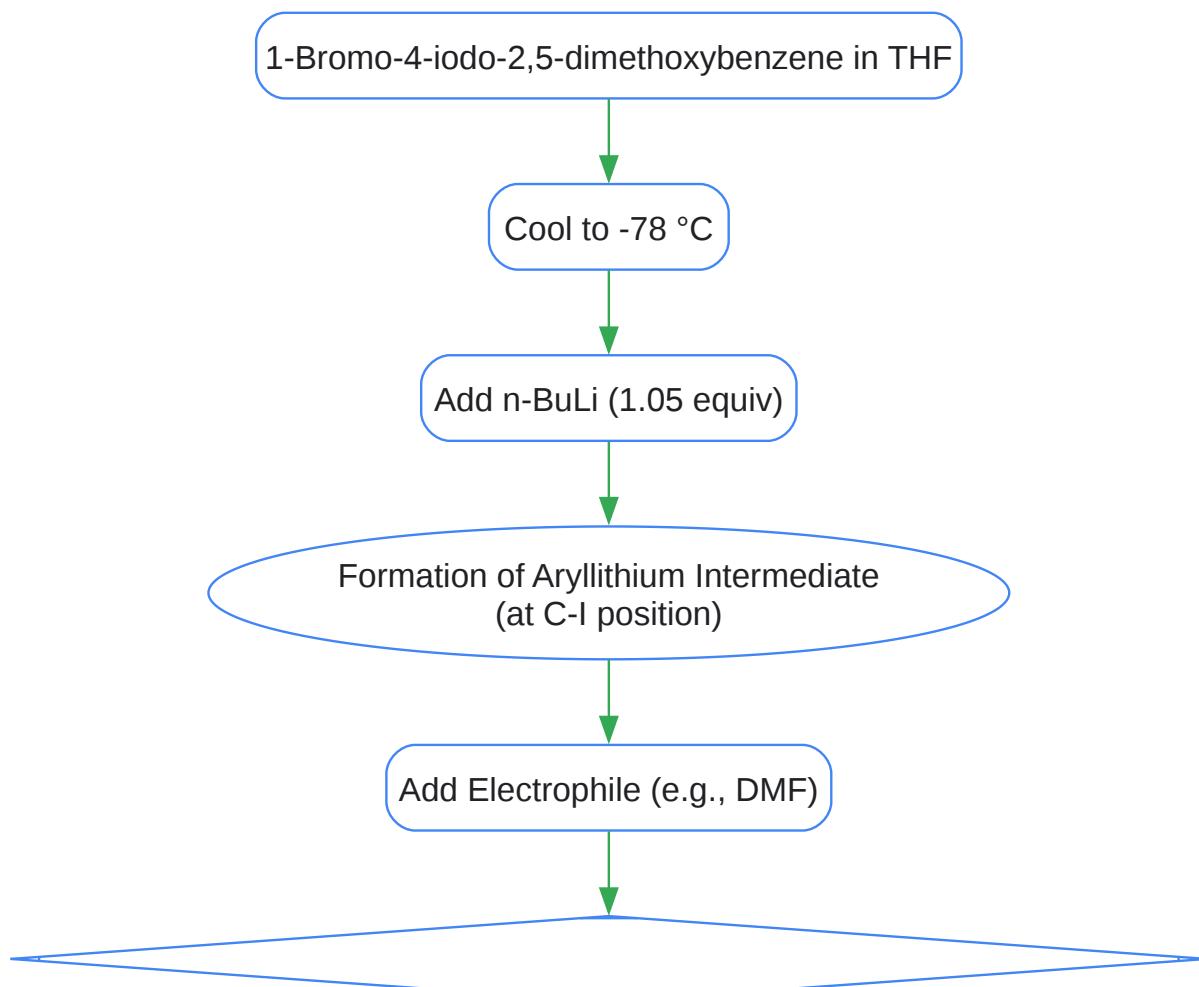
Chemosselective Reactivity: A Tale of Two Halogens

The synthetic utility of this compound stems from the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making it more susceptible to cleavage. This energy difference is the cornerstone of selective functionalization.

Bond Type	Bond Dissociation Energy (kJ/mol, avg. for benzene)	Reactivity Trend
C-I	~272	Most Reactive
C-Br	~336	Less Reactive

This reactivity hierarchy (C-I > C-Br) is reliably exploited in two major classes of reactions: metal-halogen exchange and transition metal-catalyzed cross-coupling.^[6]

Selective Metal-Halogen Exchange


Metal-halogen exchange is a powerful method for generating organometallic intermediates.^[7] When **1-bromo-4-iodo-2,5-dimethoxybenzene** is treated with an organolithium reagent, such as n-butyllithium (n-BuLi), the exchange occurs preferentially at the more reactive iodine position.^[7]

Causality of Experimental Choice: The reaction is conducted at cryogenic temperatures (typically -78 °C) for a critical reason: to ensure kinetic control. At this temperature, the rate of lithium-iodine exchange is significantly faster than the rate of lithium-bromine exchange. Furthermore, these low temperatures prevent side reactions, such as the degradation of the highly reactive organolithium intermediate or potential benzyne formation.^[8]

Experimental Protocol: Selective Lithiation and Quenching

- Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add **1-bromo-4-iodo-2,5-dimethoxybenzene** (1.0 equiv) and dry, anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
- Lithiation: Slowly add n-butyllithium (1.05 equiv, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
- Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The successful formation of the lithiated species marks the completion of the metal-halogen exchange.
- Electrophilic Quench: Add a chosen electrophile (e.g., N,N-dimethylformamide (DMF) to install an aldehyde, or gaseous CO₂ to form a carboxylic acid) to the solution at -78 °C and stir for 1-2 hours.
- Workup: Allow the reaction to warm slowly to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography to yield the 4-functionalized-1-bromo-2,5-dimethoxybenzene derivative.

Workflow Diagram: Selective Halogen-Metal Exchange

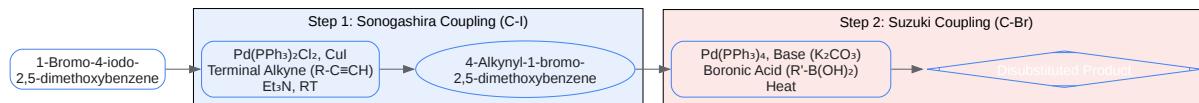
[Click to download full resolution via product page](#)

Caption: Workflow for selective C-I bond functionalization via lithiation.

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is elegantly demonstrated in palladium-catalyzed cross-coupling reactions. The oxidative addition of an aryl halide to a Pd(0) catalyst is the rate-determining step, and it occurs much more readily for aryl iodides than for aryl bromides.^[6] This allows for a two-step, one-pot, or sequential strategy to build molecular complexity.

Common Selective Cross-Coupling Reactions:


- Sonogashira Coupling: Reacts a terminal alkyne selectively at the C-I position.[1]
- Suzuki-Miyaura Coupling: Reacts an organoboron compound (boronic acid or ester) selectively at the C-I position.[6]
- Heck Coupling: Reacts an alkene selectively at the C-I position.
- Buchwald-Hartwig Amination: Reacts an amine selectively at the C-I position.

After the initial coupling at the iodine site, the less reactive C-Br bond remains intact, available for a second, distinct cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand).

Experimental Protocol: General Procedure for Selective Sonogashira Coupling

- Setup: To a Schlenk tube, add **1-bromo-4-iodo-2,5-dimethoxybenzene** (1.0 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI , 1-2 mol%).
- Inerting: Evacuate and backfill the tube with an inert gas (Argon) three times.
- Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2-3 equiv).
- Coupling Partner: Add the terminal alkyne (1.1-1.2 equiv).
- Reaction: Stir the mixture at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material. The reaction is typically complete within 2-12 hours.
- Workup: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purification: Purify the crude product via column chromatography to obtain the 4-alkynyl-1-bromo-2,5-dimethoxybenzene product. This product can then be used in a subsequent cross-coupling reaction at the C-Br site.

Diagram: Sequential Cross-Coupling Strategy

[Click to download full resolution via product page](#)

Caption: A two-step sequential functionalization strategy.

Synthesis of the Core Scaffold

The title compound is typically prepared via iodination of the corresponding bromo-precursor, 1-bromo-2,5-dimethoxybenzene.

Protocol: Synthesis from 1-Bromo-2,5-dimethoxybenzene

A plausible laboratory-scale synthesis involves electrophilic iodination.

- Setup: Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 equiv) in a suitable solvent such as acetic acid or dichloromethane.
- Iodination Reagent: Add an iodinating agent, such as N-iodosuccinimide (NIS) or a mixture of iodine (I_2) and an oxidizing agent (e.g., mercuric oxide), to the solution.^[9]
- Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). The electron-rich nature of the ring facilitates this electrophilic aromatic substitution.
- Workup: Quench the reaction with a solution of sodium thiosulfate ($Na_2S_2O_3$) to remove excess iodine. Extract with an organic solvent, wash with water and brine, and dry.

- Purification: Purify the crude product by recrystallization or column chromatography to yield **1-bromo-4-iodo-2,5-dimethoxybenzene**.

Conclusion and Future Outlook

1-Bromo-4-iodo-2,5-dimethoxybenzene is a paradigm of modern synthetic design, where substituent effects are precisely leveraged to achieve controlled, sequential bond formation. Its predictable chemoselectivity in metal-halogen exchange and cross-coupling reactions makes it an invaluable tool for constructing complex organic molecules, particularly in the synthesis of pharmaceutical intermediates and novel electronic materials. The principles outlined in this guide—exploiting differential bond energies under kinetic control—are broadly applicable and serve as a model for strategic molecular construction. Future applications will likely see this scaffold incorporated into automated synthesis platforms and used for the rapid generation of compound libraries for high-throughput screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbino.com]
- 3. americanelements.com [americanelements.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Bromo-4-iodo-2,5-dimethoxybenzene | C8H8BrIO2 | CID 639172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. Regioselective Halogen-Metal Exchange Reaction of 3-Substituted 1,2-Dibromo Arenes: The Synthesis of 2-Substituted 5-Bromobenzoic Acids [organic-chemistry.org]
- 9. 2-bromo-1-iodo-4-methoxybenzene synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [Reactivity and electronic properties of 1-Bromo-4-iodo-2,5-dimethoxybenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2969073#reactivity-and-electronic-properties-of-1-bromo-4-iodo-2-5-dimethoxybenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com